molecular formula C10H11NO2 B1650863 2-(4-Cyclopropylpyridin-2-yl)acetic acid CAS No. 1211515-04-6

2-(4-Cyclopropylpyridin-2-yl)acetic acid

Cat. No.: B1650863
CAS No.: 1211515-04-6
M. Wt: 177.20
InChI Key: DMIJRXWZIREWQW-UHFFFAOYSA-N
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Description

2-(4-Cyclopropylpyridin-2-yl)acetic acid is a cyclopropane-containing derivative featuring a pyridine ring substituted with a cyclopropyl group at the 4-position and an acetic acid moiety at the 2-position. The cyclopropane ring introduces significant ring strain, which enhances reactivity and influences intermolecular interactions, making the compound valuable in pharmaceutical synthesis and organic chemistry . Its hydrochloride salt form (this compound hydrochloride) is commercially available, emphasizing its relevance in industrial applications .

Properties

CAS No.

1211515-04-6

Molecular Formula

C10H11NO2

Molecular Weight

177.20

IUPAC Name

2-(4-cyclopropylpyridin-2-yl)acetic acid

InChI

InChI=1S/C10H11NO2/c12-10(13)6-9-5-8(3-4-11-9)7-1-2-7/h3-5,7H,1-2,6H2,(H,12,13)

InChI Key

DMIJRXWZIREWQW-UHFFFAOYSA-N

SMILES

C1CC1C2=CC(=NC=C2)CC(=O)O

Canonical SMILES

C1CC1C2=CC(=NC=C2)CC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between 2-(4-cyclopropylpyridin-2-yl)acetic acid and selected analogs:

Compound Name Core Structure Functional Groups/Substituents Key Properties/Applications References
This compound Pyridine + cyclopropane Cyclopropyl, acetic acid High reactivity (ring strain), pharmaceuticals
2,2,6,6-Tetramethylpiperidin-4-yl acetate Piperidine Methyl groups, ester (varying alkyl) Lipophilicity, surfactants, catalysis
2-(4-Oxo-2-thioxothiazolidin-3-yl)acetic acid Thiazolidinone Thioxo, carbonyl, acetic acid Metal coordination, antimicrobial agents
2-[(4-Carbamoylpyridin-2-yl)amino]acetic acid Pyridine + carbamoyl Carbamoyl, amino-acetic acid Hydrogen bonding, drug intermediates
2-(Cyclopropylamino)-2-(3,5-dichlorophenyl)acetic acid Phenyl + cyclopropylamino Cyclopropylamino, dichlorophenyl Bioactivity (e.g., enzyme inhibition)

Key Comparative Insights

Pyridine vs. Piperidine Derivatives
  • This compound (pyridine core) exhibits aromatic electron-withdrawing effects, enhancing acidity (pKa ~3–4) compared to piperidine derivatives (e.g., 2,2,6,6-tetramethylpiperidin-4-yl acetate), which have basic nitrogen (pKa ~10–11) .
  • The cyclopropane ring in the pyridine derivative increases steric hindrance and strain-driven reactivity, whereas piperidine esters with alkyl chains (e.g., butyrate vs. acetate) prioritize lipophilicity for membrane penetration .
Heterocyclic Systems
  • The thiazolidinone derivative () incorporates sulfur and carbonyl groups, enabling diverse non-covalent interactions (e.g., hydrogen bonding, metal chelation) absent in the pyridine-cyclopropane analog. This makes it suitable for antimicrobial applications .
Substituent Effects
  • Carbamoyl and amino groups () enhance polarity and hydrogen-bonding capacity, improving solubility in polar solvents compared to the cyclopropylpyridinyl compound .

Physicochemical and Application Differences

Property This compound Piperidine Esters Thiazolidinone Derivative
Solubility Moderate (polar solvents) Low (lipophilic esters) High (polar groups)
Reactivity High (cyclopropane strain) Low (stable esters) Moderate (thioxo group)
Bioactivity Pharmaceutical intermediates Surfactants Antimicrobial

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